Accelerated CuAAC Kinetics via Copper-Chelating Azide
In a controlled head-to-head experiment using a purified alkyne-modified protein, the chelation-competent picolyl azide (a structural analogue of the Azide Plus system) completed the CuAAC reaction within 5 minutes at 10–100 µM Cu, whereas the non‑chelating conventional azide showed negligible product after 30 minutes without THPTA ligand and required 30 minutes to reach completion even at 100 µM Cu with the accelerating ligand THPTA [1]. The reaction rate of the chelating azide at the lowest Cu concentration (10 µM) exceeded the rate of the non‑chelating azide at the highest Cu concentration (100 µM) [1]. Dde Biotin Azide Plus incorporates a complete copper‑chelating system that acts simultaneously as reactant and catalyst, directly translating this kinetic advantage into practical workflows .
| Evidence Dimension | CuAAC reaction completion time and rate comparison |
|---|---|
| Target Compound Data | Chelation-assisted azide: reaction reaches completion within 5 min at 10–100 µM Cu (with THPTA); detectable product even without THPTA [1]. |
| Comparator Or Baseline | Non-chelating conventional azide: no detectable product after 30 min without THPTA; requires 30 min at 100 µM Cu with THPTA to reach completion [1]. |
| Quantified Difference | >6-fold faster completion time; rate at 10 µM chelating azide exceeds rate at 100 µM conventional azide [1]. |
| Conditions | In vitro CuAAC with purified alkyne-modified protein; 10, 40, 100 µM Cu(I); ± 4 equiv. THPTA; analyzed by gel electrophoresis [1]. |
Why This Matters
This kinetic advantage allows labeling of low-abundance or transient alkyne-modified targets in complex proteomes where reaction speed directly governs detection sensitivity.
- [1] Uttamapinant, C., et al. (2012). Fast, Cell-Compatible Click Chemistry with Copper-Chelating Azides for Biomolecular Labeling. Angew. Chem. Int. Ed., 51: 5852–5856. View Source
